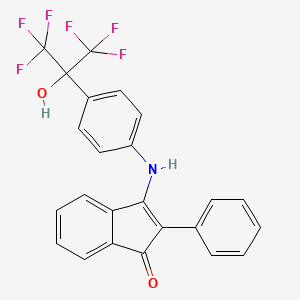

2-Phenyl-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)inden-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-Phenyl-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)inden-1-one” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group, a phenyl group, and an indenone group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. The presence of the trifluoromethyl group could introduce interesting electronic effects due to the high electronegativity of fluorine .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group could potentially participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the trifluoromethyl group could influence the compound’s polarity, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen

Polymer Science and Liquid Crystalline Properties

Research has delved into the synthesis of monomers containing fluorinated chains, aiming to create polymers with specific properties. For example, the synthesis of fluorinated monomers for the production of side chain liquid crystalline polysiloxanes has been explored. These monomers, which exhibit high smectogen properties and thermotropic polymorphism, are used to create materials with variable transition temperatures depending on the fluorinated moiety's length. Such materials have applications in displays and optical devices due to their liquid crystalline nature (Bracon et al., 2000).

Advanced Materials with Optical and Dielectric Properties

Significant efforts have been made in synthesizing fluorinated polyimides, showcasing exceptional properties for advanced materials applications. For instance, a study introduced fluorinated aromatic diamines to produce polyimides with outstanding optical transparency, low dielectric constants, and excellent thermal stability. These materials, suitable for electronics and optoelectronics, offer high solubility and mechanical robustness, making them ideal for various industrial applications (Tao et al., 2009).

Pharmaceutical and Medicinal Chemistry

In the pharmaceutical realm, compounds structurally related to 2-Phenyl-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)inden-1-one have been synthesized and characterized for their potential as anticancer drugs. Amino acetate functionalized Schiff base organotin(IV) complexes, for example, have shown promising cytotoxicity against various human tumor cell lines. These compounds represent a frontier in the development of new anticancer agents, highlighting the importance of structural manipulation for enhanced biological activity (Basu Baul et al., 2009).

Corrosion Inhibition

The chemical versatility of fluorinated compounds extends to their application in corrosion inhibition. Schiff base compounds derived from phenazone and vanillin, for instance, have been studied for their efficacy in protecting steel against corrosion in acidic environments. These findings have implications for the chemical industry, where material longevity and durability are critical (Emregül & Hayvalı, 2006).

Synthetic Chemistry

In synthetic chemistry, the manipulation of fluorinated compounds has led to the creation of novel materials with unique properties. For example, the development of a simple route to adducts of (amino)(aryl)carbene with phosphorus pentafluoride opens new avenues in the synthesis of complex molecules, potentially useful in various chemical processes and material science applications (Guzyr et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)anilino]-2-phenylinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15F6NO2/c25-23(26,27)22(33,24(28,29)30)15-10-12-16(13-11-15)31-20-17-8-4-5-9-18(17)21(32)19(20)14-6-2-1-3-7-14/h1-13,31,33H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYFCLVWLYEALV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)C(C(F)(F)F)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15F6NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (2S)-2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]propanoate](/img/structure/B2653568.png)

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/no-structure.png)

![2-hydroxy-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2653570.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2653574.png)

![2-((difluoromethyl)sulfonyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2653576.png)

![3-chloro-N-{[3-(5-isoxazolyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2653577.png)

![4-(N,N-diallylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2653579.png)

![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2653581.png)

![N-(2-ethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2653589.png)